molecular formula C18H22N2O B5841200 N-[(E)-benzylideneamino]adamantane-1-carboxamide

N-[(E)-benzylideneamino]adamantane-1-carboxamide

Cat. No.: B5841200
M. Wt: 282.4 g/mol
InChI Key: KOALTEXDCASFCU-XDHOZWIPSA-N
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Description

N-[(E)-benzylideneamino]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts distinct physical and chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-benzylideneamino]adamantane-1-carboxamide typically involves the reaction of adamantanecarboxylic acid with benzylideneamine. One common method involves the use of a condensation reaction, where adamantanecarboxylic acid is first converted to its acid chloride using thionyl chloride. The acid chloride is then reacted with benzylideneamine in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-benzylideneamino]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of adamantanone derivatives.

    Reduction: Formation of N-[(E)-benzylamino]adamantane-1-carboxamide.

    Substitution: Formation of halogenated adamantane derivatives.

Scientific Research Applications

N-[(E)-benzylideneamino]adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-benzylideneamino]adamantane-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit viral replication by binding to viral proteins or enzymes, preventing their proper function. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-benzylideneamino]adamantane-1-carboxylate
  • N-[(E)-benzylideneamino]adamantane-1-carboxylamide

Uniqueness

N-[(E)-benzylideneamino]adamantane-1-carboxamide is unique due to its specific structural features, which impart distinct reactivity and stability. The presence of the adamantane moiety enhances the compound’s lipophilicity and rigidity, making it suitable for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[(E)-benzylideneamino]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-17(20-19-12-13-4-2-1-3-5-13)18-9-14-6-15(10-18)8-16(7-14)11-18/h1-5,12,14-16H,6-11H2,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOALTEXDCASFCU-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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